1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine
Overview
Description
1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine, also known as BRL-15572, is a synthetic compound that has gained significant attention in the field of neuroscience research. This compound is a selective antagonist of the dopamine D3 receptor and has shown potential in the treatment of various neurological disorders.
Mechanism of Action
1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. By blocking the D3 receptor, 1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine reduces the activity of the mesolimbic dopamine system, which is associated with the reward pathway of the brain. This reduces the reinforcing effects of drugs of abuse and may also improve the symptoms of Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and methamphetamine in animal models. It has also been shown to improve the symptoms of Parkinson's disease and schizophrenia in animal models. 1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine does not exhibit significant binding affinity for other receptors such as the dopamine D2 receptor, which is the primary target of currently available antipsychotic drugs.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine is its selectivity for the dopamine D3 receptor, which allows for more targeted and specific research. However, one of the limitations of using 1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine in lab experiments is its limited solubility in water, which can make it difficult to administer to animals or use in cell culture experiments.
Future Directions
There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine. One potential direction is to investigate its potential therapeutic applications in other neurological disorders such as depression and anxiety. Another potential direction is to develop more water-soluble analogs of 1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine that can be more easily administered in lab experiments. Finally, future research could also focus on developing more selective and potent antagonists of the dopamine D3 receptor for potential therapeutic use.
Scientific Research Applications
1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as drug addiction, Parkinson's disease, and schizophrenia. It has been shown to selectively block the dopamine D3 receptor, which is implicated in the reward pathway of the brain. By blocking this receptor, 1-(5-bromo-2-methoxybenzyl)-4-(2-pyridinyl)piperazine may reduce the reinforcing effects of drugs of abuse and may also improve the symptoms of Parkinson's disease and schizophrenia.
properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c1-22-16-6-5-15(18)12-14(16)13-20-8-10-21(11-9-20)17-4-2-3-7-19-17/h2-7,12H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDLPUNICRYBFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5266072 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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